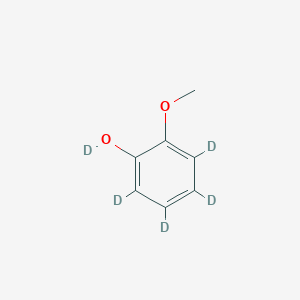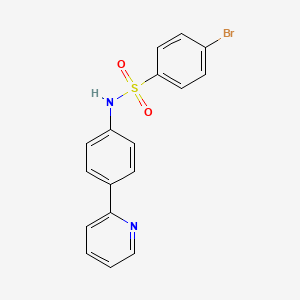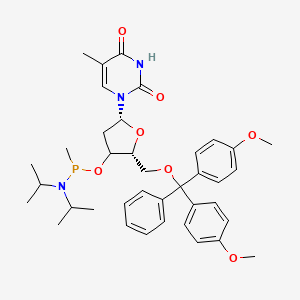
5'-DMTr-T-Methyl phosphonamidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-DMTr-T-Methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
5’-DMTr-T-Methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphonamidite group to a phosphate group.
Substitution: Replacement of the DMTr group with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and protective group reagents like acetic anhydride . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include oligonucleotides with modified backbones, which are essential for various genetic and molecular biology applications .
科学研究应用
5’-DMTr-T-Methyl phosphonamidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of antisense oligonucleotides for gene silencing.
Medicine: Creation of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and molecular probes.
作用机制
The mechanism of action of 5’-DMTr-T-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr group protects the 5’ hydroxyl group, allowing for selective reactions at the 3’ position . The methyl phosphonamidite group is then oxidized to form a stable phosphate linkage, which is crucial for the stability and functionality of the synthesized oligonucleotides .
相似化合物的比较
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Used for the synthesis of adenine-containing oligonucleotides.
5’-DMTr-dC(Ac)-Methyl phosphonamidite: Used for the synthesis of cytosine-containing oligonucleotides.
5’-DMTr-dG(iBu)-Methyl phosphonamidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
5’-DMTr-T-Methyl phosphonamidite is unique due to its specific application in the synthesis of thymidine-containing oligonucleotides. Its stability and reactivity make it an essential compound for various genetic and molecular biology applications .
属性
分子式 |
C38H48N3O7P |
|---|---|
分子量 |
689.8 g/mol |
IUPAC 名称 |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |
InChI 键 |
VWSNRSNBUDOZEA-GOHHCYIFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


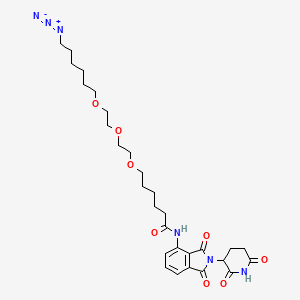
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
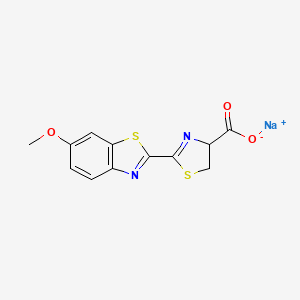
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
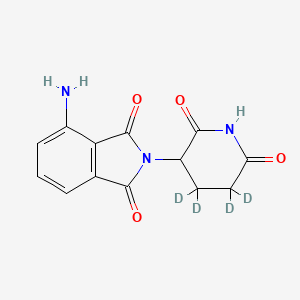
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
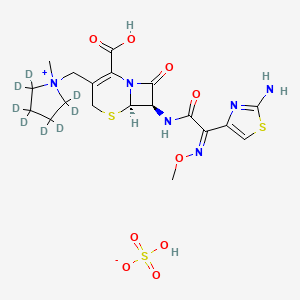
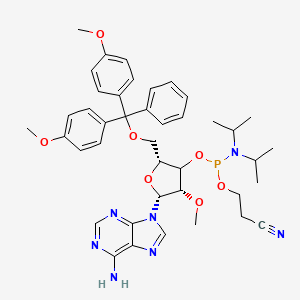
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
